molecular formula C22H30N4O4S B609507 ND-2158 CAS No. 1388896-07-8

ND-2158

货号: B609507
CAS 编号: 1388896-07-8
分子量: 446.57
InChI 键: ZSMULWAVKYFPSS-FPCVCCKLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ND-2158 是一种有效的选择性抑制剂,能够抑制白细胞介素-1 受体相关激酶 4 (IRAK4)。该化合物因其在治疗自身免疫性疾病和某些类型癌症方面的潜在治疗应用而受到广泛关注 .

准备方法

合成路线和反应条件

具体的合成路线和反应条件是专有的,详见科学文献和专利 .

工业生产方法

ND-2158 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以满足研究和潜在治疗用途所需的标准 .

化学反应分析

反应类型

ND-2158 会经历各种化学反应,包括:

    氧化: 该化合物在特定条件下可以氧化,形成不同的氧化态。

    还原: 可以使用合适的还原剂还原 this compound。

    取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 卤素和亲核试剂等试剂通常被使用。

主要产物

由这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能产生各种氧化衍生物,而取代反应可以产生一系列取代化合物 .

科学研究应用

Chronic Lymphocytic Leukemia (CLL)

In Vitro Studies : ND-2158 has been shown to preferentially kill CLL cells in a dose-dependent manner. Research indicates that treatment with this compound results in a significant decrease in the viability and proliferation of CLL cells, as well as reduced secretion of various cytokines such as TNFα and IL6 .

In Vivo Studies : In mouse models, this compound delayed tumor progression in CLL, demonstrating its potential as a therapeutic agent for this malignancy. The compound modulated the activity of both myeloid and T cells, indicating an immunological benefit alongside direct anti-tumor effects .

Autoimmune Disorders

This compound has been explored for its efficacy in treating autoimmune diseases. By inhibiting IRAK4, it disrupts the signaling pathways that lead to excessive inflammation and tissue damage seen in conditions like rheumatoid arthritis and psoriasis. Preclinical models have shown promising results, with this compound effectively reducing pro-inflammatory cytokine production in response to various stimuli .

Lymphoid Malignancies

The compound has also been investigated for its effects on aggressive lymphomas, particularly those with MYD88 mutations, such as activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL). In xenograft models, this compound significantly inhibited tumor growth and was well tolerated by subjects . The combination of this compound with other therapies like ibrutinib has shown synergistic effects, enhancing therapeutic efficacy against these malignancies .

Table 1: Potency and Selectivity of this compound

CompoundTarget KinaseKi (nM)Selectivity (vs. other kinases)
This compoundIRAK41.3Highly selective against 334 kinases
ND-2110IRAK47.5Highly selective against 334 kinases
ND-346IRAK450Moderate selectivity

Table 2: Effects of this compound on Cytokine Production

CytokineBaseline Level (pg/mL)Level after this compound Treatment (pg/mL)
TNFα100<10
IL680<5
IL1β60<5
IL1030No significant change

Case Study 1: Efficacy in CLL Patients

A study involving primary CLL cells demonstrated that treatment with this compound led to a significant decrease in cell viability and proliferation rates compared to untreated controls. The study highlighted the compound's ability to reduce cytokine secretion significantly, supporting its potential as a targeted therapy for CLL patients with MYD88 mutations .

Case Study 2: Autoimmune Disease Models

In murine models of collagen-induced arthritis, this compound administration resulted in reduced joint inflammation and damage compared to controls. The compound's ability to lower pro-inflammatory cytokine levels suggests it may be beneficial for patients suffering from chronic inflammatory conditions .

作用机制

ND-2158 通过选择性抑制 IRAK4 发挥其作用,IRAK4 是一种参与 Toll 样受体和白细胞介素-1 受体信号通路的关键激酶。通过抑制 IRAK4,this compound 阻断了下游信号分子(如活化 B 细胞核因子 kappa 轻链增强子 (NF-κB) 和丝裂原活化蛋白激酶 (MAPKs))的活化。 这种抑制导致参与自身免疫和炎症反应的促炎细胞因子和其他介质的产生减少 .

相似化合物的比较

类似化合物

    ND-2110: 另一种有效的选择性抑制剂,能够抑制 IRAK4,具有类似的治疗潜力。

    ND-1659: 一种阴性对照化合物,用于研究比较 IRAK4 抑制的效果。

独特性

ND-2158 由于其在抑制 IRAK4 方面的高选择性和效力而脱颖而出。 它在自身免疫性疾病和某些癌症的临床前模型中显示出显著的疗效,使其成为进一步开发的有希望的候选药物 .

属性

CAS 编号

1388896-07-8

分子式

C22H30N4O4S

分子量

446.57

IUPAC 名称

(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide

InChI

InChI=1S/C22H30N4O4S/c23-20(28)16(27)11-13-1-6-17-18(13)19-21(24-12-25-22(19)31-17)30-15-4-2-14(3-5-15)26-7-9-29-10-8-26/h12-16,27H,1-11H2,(H2,23,28)/t13-,14?,15?,16+/m1/s1

InChI 键

ZSMULWAVKYFPSS-FPCVCCKLSA-N

SMILES

C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(C(=O)N)O)SC4=NC=N3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ND-2158;  ND 2158;  ND2158.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ND-2158
Reactant of Route 2
ND-2158
Reactant of Route 3
ND-2158
Reactant of Route 4
ND-2158
Reactant of Route 5
ND-2158
Reactant of Route 6
ND-2158

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。